molecular formula C8H17NO2 B12922998 4-Aminobutyl butyrate

4-Aminobutyl butyrate

Cat. No.: B12922998
M. Wt: 159.23 g/mol
InChI Key: QTFMYQSMYDOADZ-UHFFFAOYSA-N
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Description

4-Aminobutyl butyrate (CAS 75319-75-4) is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is supplied as a high-purity reagent for research and development purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are interested in the structural features of this molecule, which combines a butyrate ester with a 4-aminobutyl group. Butyrate is a short-chain fatty acid (SCFA) well-known for its significant physiological roles; it serves as a primary energy source for colonocytes, acts as a histone deacetylase (HDAC) inhibitor, and signals through specific G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109a . These mechanisms contribute to butyrate's established role in maintaining gut barrier integrity, modulating immune responses, and regulating energy metabolism and inflammation . The 4-aminobutyl moiety is a structure of interest in biochemical research. Please consult the safety data sheet for proper handling and storage information. All claims and product specifications are for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-aminobutyl butanoate

InChI

InChI=1S/C8H17NO2/c1-2-5-8(10)11-7-4-3-6-9/h2-7,9H2,1H3

InChI Key

QTFMYQSMYDOADZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCCCN

Origin of Product

United States

Mechanistic Studies in Biosynthesis and Biotransformation

The 4-Aminobutyrate Pathway for Butyrate (B1204436) Production in Microorganisms

Elucidation of Key Enzymatic Steps and Intermediates, including 4-Hydroxybutyryl-CoA Dehydratase and Butyryl-CoA Dehydrogenase

The conversion of 4-aminobutyrate to crotonyl-CoA, a key intermediate in butyrate synthesis, is a multi-step enzymatic process. A pivotal enzyme in this pathway is 4-hydroxybutyryl-CoA dehydratase (AbfD) . This enzyme catalyzes the reversible dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA. Mechanistically, this is a challenging reaction as it involves the cleavage of an unactivated C-H bond. Studies on the 4-hydroxybutyryl-CoA dehydratase from Clostridium aminobutyricum have revealed that it is a complex iron-sulfur and flavin adenine (B156593) dinucleotide (FAD) containing enzyme. The proposed mechanism involves a transient one-electron oxidation of the substrate, facilitated by the FAD cofactor, to activate the C-H bond. The [4Fe-4S] cluster is thought to play a structural role or act as a Lewis acid to facilitate the removal of the hydroxyl group. This enzyme also exhibits vinylacetyl-CoA Δ-isomerase activity, converting vinylacetyl-CoA to crotonyl-CoA.

Another critical enzyme is butyryl-CoA dehydrogenase (Bcd) , which, in conjunction with an electron-transferring flavoprotein (Etf), catalyzes the reduction of crotonyl-CoA to butyryl-CoA. This step is a common feature across all major butyrate production pathways. The Bcd-Etf complex plays a crucial role in the energy metabolism of anaerobic bacteria by coupling the reduction of crotonyl-CoA to the reduction of ferredoxin, a low-potential electron carrier. This process, known as electron bifurcation, allows for the conservation of energy.

The key enzymatic steps in the conversion of 4-aminobutyrate to butyryl-CoA are summarized below:

StepSubstrateEnzymeProduct
14-Aminobutyrate4-aminobutyrate aminotransferase (GABA-AT)Succinate (B1194679) semialdehyde
2Succinate semialdehydeSuccinate semialdehyde dehydrogenaseSuccinate
3SuccinateSuccinyl-CoA synthetaseSuccinyl-CoA
4Succinyl-CoASuccinyl-CoA:CoA transferase4-hydroxybutyrate
54-HydroxybutyrateButyryl-CoA:4-hydroxybutyrate-CoA transferase (4Hbt)4-Hydroxybutyryl-CoA
64-Hydroxybutyryl-CoA4-hydroxybutyryl-CoA dehydratase (AbfD)Crotonyl-CoA
7Crotonyl-CoAButyryl-CoA dehydrogenase (Bcd) / Electron-transferring flavoprotein (Etf)Butyryl-CoA

Genetic Components and Gene Expression Profiles of Butyrogenic Microorganisms

The genes encoding the enzymes of the butyrate synthesis pathways are often found to be clustered together in the genomes of butyrogenic bacteria, suggesting a coordinated regulation of their expression. For instance, in many Firmicutes, the genes for the central pathway from acetyl-CoA to butyryl-CoA are organized in operons. However, the gene encoding butyryl-CoA:acetate (B1210297) CoA-transferase, which carries out the final step of butyrate synthesis in many of these bacteria, is typically not part of this central pathway gene cluster.

Genomic and metagenomic analyses have been instrumental in identifying the genetic potential for butyrate production in various microbial communities. Studies have shown that the abundance and expression of butyrate synthesis genes can be influenced by diet. For example, dietary modulation can affect the levels of butyrate kinase and phosphate (B84403) butyryltransferase by altering the populations of bacteria such as Bacteroidales and Parabacteroides. Similarly, a low-fiber diet has been shown to deplete genes involved in crotonyl-CoA synthesis by reducing the abundance of Roseburia and Oscillibacter.

Comparative Genomics and Pathway Distribution in Commensal and Pathogenic Bacterial Strains

Comparative genomic studies have revealed interesting differences in the distribution and utilization of butyrate production pathways between commensal and pathogenic bacteria. While many beneficial gut commensals, such as Faecalibacterium and Roseburia, primarily use the pyruvate (B1213749) fermentation pathway to produce butyrate, some pathogenic species utilize amino acid degradation pathways, including the 4-aminobutyrate pathway.

For instance, the gut pathogen Fusobacterium nucleatum can utilize the 4-aminobutyrate pathway for butyrogenesis. This differential pathway utilization has significant ecological implications, as the amino acid fermentation pathways can lead to the production of potentially harmful byproducts like ammonia. In contrast, oral pathogens such as Porphyromonas gingivalis have been found to possess multiple butyrate production pathways, including those starting from pyruvate and amino acids. This may be related to the cytotoxic effect of butyrate in the oral cavity.

The distribution of the four major butyrate production pathways across different bacterial phyla is diverse. The acetyl-CoA pathway is the most widespread, while the 4-aminobutyrate, glutarate, and lysine (B10760008) pathways are less common and are found in a more limited range of phyla, including Firmicutes, Fusobacteria, and Bacteroidetes.

Enzymatic Activity and Regulation Pertaining to 4-Aminobutyrate and Butyrate Metabolism

The efficiency of the 4-aminobutyrate pathway is governed by the catalytic activity and regulation of its constituent enzymes. Understanding these aspects is crucial for a complete picture of butyrate biosynthesis.

Investigations of 4-Aminobutyrate Aminotransferase (GABA-AT) Mechanisms

4-Aminobutyrate aminotransferase (GABA-AT) , also known as GABA transaminase, is a key enzyme that initiates the 4-aminobutyrate pathway by converting 4-aminobutanoate and 2-oxoglutarate into succinate semialdehyde and L-glutamate. This enzyme belongs to the class of pyridoxal-5'-phosphate (PLP)-dependent aminotransferases.

The catalytic mechanism of GABA-AT involves two half-reactions. In the first, the amino group from GABA is transferred to the PLP cofactor, forming pyridoxamine (B1203002) phosphate (PMP) and releasing succinic semialdehyde. In the second half-reaction, the amino group from PMP is transferred to 2-oxoglutarate, regenerating PLP and forming L-glutamate. The PLP cofactor is covalently attached to a lysine residue in the active site of the enzyme in its resting state and acts as an electron sink during the reaction.

Allosteric Regulation and Kinetic Studies of Relevant Enzymes

While detailed information on the allosteric regulation of the key enzymes in the 4-aminobutyrate to butyrate pathway is not extensively documented in the available literature, kinetic studies have provided insights into their catalytic efficiencies.

Kinetic analyses of 4-hydroxybutyryl-CoA dehydratase from Clostridium aminobutyricum have been performed. Due to the instability of 4-hydroxybutyryl-CoA, it is often generated in situ for these assays from 4-hydroxybutyrate and acetyl-CoA using 4-hydroxybutyrate CoA-transferase.

Studies on butyryl-CoA dehydrogenase from various microorganisms have also been conducted. For example, rapid-reaction kinetics of the enzyme from Megasphaera elsdenii have been characterized, revealing details about the reduction of the enzyme by its substrate.

Kinetic parameters for 4-aminobutyrate aminotransferase have also been determined. For the enzyme from the parasitic nematode Nippostrongylus brasiliensis, the reaction mechanism was found to follow a Bi Bi Ping Pong model. The Km for 4-aminobutyrate was determined to be 0.33 mM and for 2-oxoglutarate was 0.57 mM.

Further research is needed to fully elucidate the allosteric regulatory mechanisms that may control the flux through the 4-aminobutyrate pathway for butyrate production in different microorganisms.

Influence of Solvent Systems and Environmental Factors on Enzyme Stability and Catalysis

The enzymatic synthesis of esters, such as 4-aminobutyl butyrate, is significantly influenced by the reaction medium and various environmental conditions. The choice of solvent, in particular, is crucial for maintaining the enzyme's structural integrity and catalytic activity. mdpi.com The stability and efficiency of enzymes, typically lipases or esterases used in esterification, are profoundly affected by the properties of the organic solvents in which the reactions are conducted. nih.govresearchgate.net

Solvent Systems: The polarity of the organic solvent, often quantified by the logarithm of its partition coefficient (log P), is a key determinant of enzyme performance. researchgate.net Hydrophobic solvents with a high log P value (typically > 2.0) are generally preferred for ester synthesis. researchgate.net These non-polar environments are thought to maintain the essential layer of water around the enzyme molecule, which is necessary for its catalytic conformation and flexibility. researchgate.net In contrast, hydrophilic (polar) solvents can strip this essential water away, leading to enzyme inactivation. researchgate.netmdpi.com For instance, in the lipase-catalyzed synthesis of isoamyl butyrate, the highest conversion rates were observed in hydrophobic solvents like hexane (B92381) (log P = 3.5) and heptane, while polar solvents such as dimethyl sulfoxide (B87167) (DMSO) resulted in no activity. researchgate.net However, this is not a universal rule, and exceptions have been reported where solvents with lower log P values have shown good results, indicating that the interaction between the solvent, substrates, and enzyme is complex. researchgate.net

Interactive Table: Effect of Organic Solvents on Butyrate Ester Synthesis

Solvent Log P Relative Enzyme Activity/Yield (%) Reference
Hexane 3.5 High (e.g., ~80-100%) researchgate.net
Heptane 4.0 High (e.g., ~78%) researchgate.net
Cyclohexane 3.2 Moderate (e.g., ~66%) researchgate.net
Isooctane (B107328) 4.5 Variable, can be high researchgate.net
Dichloromethane 1.3 Very Low (e.g., ~3%) researchgate.net
Dimethyl sulfoxide (DMSO) -1.3 Inactive (0%) researchgate.net

Environmental Factors: Temperature is another critical parameter governing enzymatic esterification. Generally, reaction rates increase with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity. nih.gov For example, the synthesis of ethyl butyrate using a Candida rugosa lipase (B570770) showed a linear increase in esterification up to 50°C, but the yield decreased at higher temperatures. nih.gov Similarly, the esterase from Petrotoga mobilis (PmEst) displayed optimal activity on p-nitrophenyl butyrate at approximately 55°C, but its stability decreased significantly at this temperature over short incubation times. plos.org

Substrate concentration also plays a dual role. While higher concentrations can increase the reaction rate, excessively high levels of either the alcohol or the carboxylic acid can lead to substrate inhibition or enzyme inactivation. researchgate.netnih.gov In the synthesis of isoamyl butyrate, high concentrations of butyric acid were found to cause both dead-end inhibition and inactivation of the lipase catalyst. researchgate.net

Role of 4-Aminobutyl Moieties in the Metabolism of Related Biological Compounds (e.g., Agmatine)

The 4-aminobutyl group is a key structural feature in several biologically important molecules, and its metabolic fate is well-documented through studies of compounds like agmatine (B1664431). asm.orgresearchgate.net Agmatine, which is N-(4-aminobutyl)guanidine, serves as an excellent model for understanding the biochemical transformations of the 4-aminobutyl moiety. drugbank.comnih.gov It is an endogenous neuromodulator synthesized in mammals from L-arginine by the enzyme arginine decarboxylase (ADC). researchgate.netnih.gov

The metabolism of agmatine proceeds via two primary pathways that directly process its 4-aminobutyl structure. amegroups.org

Hydrolysis by Agmatinase: The enzyme agmatinase (agmatine ureohydrolase) hydrolyzes agmatine to produce putrescine and urea. asm.orgresearchgate.net Putrescine is 1,4-diaminobutane, a diamine that is a critical precursor for the synthesis of higher polyamines such as spermidine (B129725) and spermine, which are essential for cell growth and proliferation. researchgate.netcaldic.com This pathway highlights a key role for the 4-aminobutyl moiety as a precursor to vital polyamines.

Oxidation by Diamine Oxidase (DAO): Alternatively, agmatine can be metabolized by diamine oxidase (DAO). caldic.comjci.org This enzyme oxidizes the primary amino group of the 4-aminobutyl moiety, converting agmatine into 4-guanidinobutyraldehyde. researchgate.netcaldic.com This aldehyde is subsequently dehydrogenated by aldehyde dehydrogenase to form 4-guanidinobutyric acid. caldic.com Further metabolism can lead to the formation of 4-aminobutyrate (GABA), a major inhibitory neurotransmitter in the central nervous system. amegroups.orgjst.go.jp

These metabolic routes demonstrate that the 4-aminobutyl moiety, as part of molecules like agmatine, is a versatile substrate for enzymes that channel it into pathways for polyamine synthesis or neurotransmitter production. asm.orgjst.go.jp In some bacteria, 4-aminobutyrate itself can be a precursor in one of the four main pathways for butyrate synthesis. nih.govresearchgate.net

Interactive Table: Key Enzymes in the Metabolism of Agmatine's 4-Aminobutyl Moiety

Enzyme Action on Agmatine Key Product(s) Metabolic Significance Reference(s)
Arginine Decarboxylase (ADC) Synthesizes agmatine from L-arginine Agmatine Production of the precursor molecule researchgate.netnih.gov
Agmatinase Hydrolyzes agmatine Putrescine, Urea Precursor for polyamine (spermidine, spermine) synthesis asm.orgresearchgate.net
Diamine Oxidase (DAO) Oxidizes agmatine 4-Guanidinobutyraldehyde Intermediate for GABA synthesis caldic.comjci.org
Aldehyde Dehydrogenase Oxidizes 4-guanidinobutyraldehyde 4-Guanidinobutyric acid Further processing towards GABA caldic.com
Guanidinobutyrase Degrades 4-guanidinobutyrate 4-Aminobutyrate (GABA) Production of an inhibitory neurotransmitter asm.orgjst.go.jp

Advanced Synthetic Methodologies and Chemical Derivatization for Research Applications

Strategies for the Chemical Synthesis of 4-Aminobutyl Butyrate (B1204436) and its Analogues

The chemical synthesis of 4-aminobutyl butyrate, an ester of 4-aminobutanol and butyric acid, can be achieved through several established organic chemistry routes. The primary method is direct esterification, where the carboxylic acid and the alcohol are reacted, typically in the presence of an acid catalyst to remove the water formed and drive the reaction to completion.

A highly efficient method for this type of esterification is the Steglich esterification. This reaction uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach allows the reaction to proceed under mild, room-temperature conditions, which is advantageous for preventing side reactions or degradation of the reactants. nih.gov

Analogues of this compound can be synthesized by substituting either the alcohol or the carboxylic acid component. For instance, using different amino alcohols would yield esters with varying chain lengths for the amino-alcohol moiety, while employing other short-chain fatty acids in place of butyric acid would modify the acyl group of the ester.

An alternative strategy involves a multi-step synthesis starting from readily available precursors like γ-butyrolactone. This lactone can be converted into intermediates such as methyl 4-chlorobutyrate by reacting it with methanol (B129727) and a chlorinating agent like phosphorus trichloride. google.com This chlorinated ester can then undergo a nucleophilic substitution reaction with an appropriate amine to introduce the amino group, followed by any necessary protecting group manipulations and final esterification to yield the desired product. Another synthetic route starting from γ-butyrolactone involves a ring-opening reaction with potassium phthalimide, which, after hydrolysis, yields 4-aminobutyric acid. researchgate.net This intermediate can then be esterified to produce various aminobutyrate esters.

Table 1: Comparison of Synthetic Methods for Ester Formation

Method Reagents Typical Conditions Advantages
Fischer Esterification Butyric acid, 4-aminobutanol, Strong acid catalyst (e.g., H₂SO₄) Reflux Simple reagents, low cost
Steglich Esterification Butyric acid, 4-aminobutanol, EDC/DCC, DMAP Room temperature, anhydrous solvent Mild conditions, high yield
Acyl Chloride Method Butanoyl chloride, 4-aminobutanol, Base Low temperature Highly reactive, fast reaction

| Transesterification | Methyl butyrate, 4-aminobutanol, Acid or base catalyst | Heat | Can be driven to completion by removing methanol |

Isotopic Labeling Techniques for Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org By replacing one or more atoms in a compound with their stable, non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H), the journey of the compound through various metabolic pathways can be monitored using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

For this compound, isotopic labeling can be incorporated in several ways to elucidate its metabolic processing:

¹³C-Labeling: The butyrate moiety can be synthesized using ¹³C-labeled butyric acid. This would allow researchers to track whether the ester is hydrolyzed in vivo and if the released ¹³C-butyrate enters known metabolic pathways, such as the Krebs cycle after conversion to acetyl-CoA. nih.gov

¹⁵N-Labeling: The amino group can be labeled with ¹⁵N by using ¹⁵N-labeled 4-aminobutanol during synthesis. This enables the tracing of the amino-alcohol portion of the molecule, revealing its distribution and potential conversion into other nitrogen-containing compounds.

Deuterium (B1214612) (²H)-Labeling: Replacing hydrogen atoms with deuterium on either the butyrate or the aminobutanol (B45853) backbone can also serve as a tracer. This is particularly useful for studies where ¹³C-labeling might be complicated by natural ¹³C abundance.

The general workflow for a metabolic tracing study involves introducing the isotopically labeled this compound into a cellular or animal model. nih.gov After a specific period, biological samples are collected, and metabolites are extracted. Analytical instruments then measure the mass shifts in downstream metabolites caused by the incorporated heavy isotopes, allowing for the identification of metabolic products and the quantification of flux through different pathways. nih.govpnas.org This approach provides crucial information on the bioavailability, breakdown, and mechanism of action of the parent compound. nih.gov

Derivatization Reactions for Enhanced Analytical Detection of Aminobutyrate Compounds

The quantitative analysis of aminobutyrate compounds in biological samples often presents challenges due to their low volatility, high polarity, and lack of a strong chromophore, which limits their detection by common analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. libretexts.org Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties. libretexts.org

For this compound and related compounds, the primary amino group is the most common target for derivatization. Several reagents are widely used to attach a fluorescent or electroactive tag to the molecule, significantly enhancing detection sensitivity.

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. chula.ac.thresearchgate.net This pre-column derivatization method is extensively used for the analysis of amino acids and other primary amines by reversed-phase HPLC with fluorescence detection. chula.ac.thnih.gov The resulting derivative of this compound would be easily detectable at very low concentrations. nih.gov

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): This reagent also reacts with primary and secondary amines to produce stable, fluorescent derivatives that can be detected with high sensitivity. libretexts.org

Chiral Derivatizing Agents: To separate different stereoisomers of aminobutyrate compounds, chiral reagents can be used. These agents react with the amine to form diastereomeric derivatives that can be resolved on a standard, non-chiral chromatography column, which is particularly useful in LC-MS/MS analysis. nih.gov

The choice of derivatizing agent depends on the analytical instrument available and the specific requirements of the study, such as the need for stability or the separation of isomers. chula.ac.thnih.gov

Table 2: Common Derivatization Reagents for Aminobutyrate Compounds

Reagent Functional Group Targeted Detection Method Key Features
o-Phthalaldehyde (OPA) Primary amines Fluorescence Fast reaction, high sensitivity, but derivatives can be unstable chula.ac.th
Dansyl Chloride Primary/Secondary amines Fluorescence, Mass Spectrometry Forms stable derivatives
FMOC-Cl Primary/Secondary amines Fluorescence, UV Produces stable and highly fluorescent adducts libretexts.org

| Marfey's Reagent (FDAA) | Primary amines | UV, Mass Spectrometry | Chiral reagent for separating stereoisomers |

Biomimetic Synthesis and Chemoenzymatic Catalysis Approaches

Biomimetic and chemoenzymatic strategies leverage the high selectivity and efficiency of biological catalysts (enzymes) to perform chemical transformations. These approaches are often more environmentally friendly than traditional chemical synthesis, as they can be performed in aqueous solutions or organic solvents under mild temperature and pressure conditions.

For the synthesis of this compound, lipases are the most relevant enzymes. Lipases catalyze the hydrolysis of esters in aqueous environments but can be used to synthesize esters in non-aqueous (organic) media by reversing this reaction. nih.gov The chemoenzymatic synthesis of this compound would involve the direct esterification of 4-aminobutanol with butyric acid, catalyzed by an immobilized lipase (B570770).

Key aspects of this approach include:

Enzyme Selection: Lipases from various sources, such as Candida antarctica (often as Novozym 435), Thermomyces lanuginosus, and Rhodococcus species, have been successfully used for the synthesis of various butyrate esters. nih.govnih.govsigmaaldrich.com

Immobilization: Immobilizing the lipase on a solid support enhances its stability, particularly in organic solvents, and allows for easy recovery and reuse of the biocatalyst over multiple reaction cycles. nih.govsigmaaldrich.com

Reaction Conditions: The reaction is typically performed in a non-polar organic solvent like hexane (B92381) or isooctane (B107328) to minimize water content and shift the equilibrium towards ester synthesis. nih.govsigmaaldrich.com Optimization of parameters such as temperature, substrate molar ratio, and enzyme concentration is crucial to achieve high conversion yields. sigmaaldrich.com Studies on similar ester syntheses have achieved yields of over 90% under optimized conditions. nih.govsigmaaldrich.com

This chemoenzymatic method offers a "green" alternative for producing this compound and its analogues with high purity and specificity, avoiding the harsh reagents and conditions associated with some traditional chemical methods. nih.gov

Table 3: Enzymes Mentioned in this Article

Compound Name
This compound
4-Aminobutanol
4-Dimethylaminopyridine
Acetyl-CoA
Butanoyl chloride
Butyric acid
Dansyl Chloride
Ethyl butyrate
FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride)
γ-Butyrolactone
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide)
Methyl 4-chlorobutyrate
Methyl butyrate
N,N'-Dicyclohexylcarbodiimide
N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide
o-Phthalaldehyde
Phosphorus trichloride
Potassium phthalimide
Resveratrol
γ-Aminobutyric acid (GABA)
2-Hydroxy-1-naphthaldehyde

Sophisticated Analytical Chemistry Techniques for Quantification and Structural Elucidation

Chromatographic Separations with Advanced Detection

Chromatographic techniques are fundamental to isolating 4-aminobutyl butyrate (B1204436) from complex mixtures, allowing for its precise measurement. The choice between liquid and gas chromatography is often dictated by the compound's inherent properties and the specific requirements of the analysis.

The analysis of compounds like 4-aminobutyl butyrate by GC-MS and, in some cases, HPLC, often necessitates a derivatization step. thermofisher.com Derivatization is a chemical modification process that converts the analyte into a product with properties more suitable for the chosen analytical technique. weber.hu For this compound, the primary challenge is the high polarity conferred by its primary amine and carboxylic acid functionalities, which can lead to poor chromatographic peak shape and low volatility, making direct GC analysis difficult. thermofisher.com

Derivatization for GC-MS Analysis: The goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. thermofisher.com This is typically achieved by replacing the active hydrogens on the amino and carboxyl groups with nonpolar moieties.

Silylation: This is one of the most common derivatization methods for amino acids and related compounds. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.com The resulting derivatives are significantly more volatile and stable, allowing for enhanced separation and detection. thermofisher.com

Acylation/Esterification: Another approach involves acylation of the amino group and esterification of the carboxyl group. Reagents like propyl chloroformate can be used to derivatize amino acids directly in aqueous samples, a process amenable to automation. nih.gov

Derivatization for HPLC Analysis: While HPLC can handle more polar compounds than GC, derivatization is often employed to enhance detection, particularly when using UV-Vis or fluorescence detectors. Since this compound lacks a strong chromophore, attaching a UV-active or fluorescent tag is necessary. mdpi.com

Pre-column Derivatization: This involves reacting the analyte with a labeling reagent before injection into the HPLC system. Common reagents include 2,4-dinitrofluorobenzene (DNFB), 4-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl), and 1-phenyl-3-methyl-5-pyrazolone (PMP). mdpi.comnih.govarxiv.org These reagents introduce a chromophore that allows for sensitive detection at specific wavelengths. mdpi.com

Method development involves optimizing several parameters, including the choice of derivatization reagent, reaction conditions (temperature, time, pH), chromatographic column (e.g., C18 for reversed-phase HPLC, TR-5 for GC), and mobile/carrier gas phase composition and gradient. thermofisher.comnih.govresearchgate.netaurigeneservices.com

TechniqueDerivatization ReagentAnalyte ClassKey Methodological Aspects
GC-MS N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Amino AcidsIncreases volatility and stability for enhanced separation on a 5% phenyl methylpolysiloxane column. thermofisher.com
GC-MS Propyl chloroformateAmino AcidsAllows for direct derivatization in aqueous samples, suitable for automation. nih.gov
HPLC-DAD 2,4-dinitrofluorobenzene (DNFB)Amino Acids (GABA)Pre-column derivatization enables UV detection; method validated against amino acid analyzer results. arxiv.org
HPLC-DAD 4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl)Amino Acids (GABA)Optimized conditions: 70°C for 20 min; separation on a Capcell Pak ADME-HR column. mdpi.com
HPLC-DAD 1-Phenyl-3-methyl-5-pyrazolone (PMP)SugarsInfluential factors for separation on a C18 column are mobile-phase pH and acetonitrile content. nih.gov

Quantifying endogenous compounds like this compound in complex biological matrices (e.g., urine, plasma, tissue extracts) presents significant challenges, primarily due to "matrix effects." nih.govnih.gov Matrix effects are caused by co-eluting endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either suppression or enhancement of the signal. nih.gov This can severely compromise the accuracy, precision, and sensitivity of the analysis. nih.gov

Several strategies are employed during method development to minimize or compensate for these effects:

Chromatographic Separation: Improving the chromatographic resolution to separate the analyte from interfering matrix components is a direct approach to reducing matrix effects. nih.gov

Sample Preparation: Efficient sample clean-up techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are crucial for removing a significant portion of matrix interferences before analysis.

Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled (e.g., ²H or ¹³C) version of this compound as an internal standard is the preferred method for quantification. This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

Alternative Quantification Approaches: When an analyte-free matrix is unavailable for creating calibration curves, several methods can be used. nih.gov The standard addition method involves adding known amounts of the analyte to aliquots of the sample to create a calibration curve within the sample's own matrix. nih.govnih.gov Other approaches include the use of a surrogate matrix (e.g., a synthetic matrix or stripped serum) or a surrogate analyte (a structurally similar compound with comparable analytical behavior). nih.gov

Validation of the analytical method is critical and should include a thorough assessment of matrix effect variability across multiple sources of the biological matrix. nih.gov

Spectroscopic Methods for Structural Characterization in Research Contexts

Spectroscopic techniques provide invaluable information about the molecular structure, bonding, and conformation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules. In research involving metabolic pathways or protein dynamics, stable isotope labeling is frequently used. NMR is essential for confirming the position and extent of isotopic enrichment in molecules like this compound.

Isotopic enrichment involves replacing atoms (like ¹²C, ¹⁴N, or ¹H) with their NMR-active isotopes (¹³C, ¹⁵N, or ²H). univr.it This can be achieved by providing isotopically labeled precursors in cell cultures. unl.pt For instance, if this compound is synthesized biologically in a study, providing a labeled precursor like [1-¹³C]-glucose could lead to the incorporation of the ¹³C label at specific positions in the resulting molecule.

NMR analysis can then:

Confirm Labeling Position: 2D NMR experiments (e.g., HSQC, HMBC) can establish correlations between nuclei, confirming exactly where the isotopic labels have been incorporated into the molecular structure.

Determine Enrichment Levels: The integration of signals in high-resolution NMR spectra can be used to calculate the percentage of isotopic enrichment at specific sites. rsc.org This strategy, often combined with high-resolution mass spectrometry, provides a comprehensive evaluation of the labeled compound's purity and structural integrity. rsc.org

These studies are crucial for metabolic flux analysis and for preparing isotopically labeled standards for quantitative mass spectrometry.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. scispace.com The resulting spectra serve as a unique "molecular fingerprint," allowing for identification and structural analysis. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). For this compound, characteristic absorption bands would be expected for the N-H stretch of the amine, the C=O stretch of the carboxylate, and C-H stretches of the alkyl chain.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). scispace.com This inelastic scattering provides information about the vibrational modes, similar to IR. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of sodium butyrate, for example, shows a characteristic C=O band. nih.govchemicalbook.com

For this compound, these techniques can be used to:

Confirm Functional Groups: The presence of key peaks confirms the identity of functional groups within the molecule.

Analyze Conformation and Polymorphism: The vibrational frequencies of a molecule can be sensitive to its solid-state form (polymorphism) and conformation. americanpharmaceuticalreview.com Differences in crystal packing and intermolecular interactions (like hydrogen bonding) between different polymorphic forms can lead to observable shifts in peak positions, intensities, and the number of bands in both IR and Raman spectra. americanpharmaceuticalreview.com

Vibrational ModeFunctional GroupExpected IR Region (cm⁻¹)Expected Raman Region (cm⁻¹)Notes
N-H Stretch Primary Amine3300-35003300-3500Often appears as a doublet for -NH₂.
C-H Stretch Alkyl (CH₂, CH₃)2850-30002850-3000Typically strong in both IR and Raman. americanpharmaceuticalreview.com
C=O Stretch Carboxylate (COO⁻)1550-1610 (asymmetric) ~1400 (symmetric)~1400The C=O stretch is a very strong band in IR. americanpharmaceuticalreview.com Raman shows displacement of the C=O band upon ester conversion. nih.gov
C-N Stretch Amine1020-12501020-1250
O-H Stretch Carboxylic Acid (if protonated)2500-3300 (broad)Very broad due to hydrogen bonding.

Mass Spectrometry-Based Approaches for Metabolomics and Proteomics

Mass spectrometry (MS) is a cornerstone of metabolomics and proteomics, enabling the large-scale study of small molecules and proteins within a biological system. In studies involving butyrate, a structurally related compound, proteomics has been used to investigate its effects on cellular processes. nih.govnih.gov

A typical proteomics workflow involves:

Sample Preparation: Cells or tissues are cultured with and without the compound of interest (e.g., butyrate). Proteins are then extracted and often digested into smaller peptides.

Separation: The complex mixture of peptides is separated, usually by liquid chromatography (LC).

Mass Analysis: The separated peptides are ionized (e.g., by electrospray ionization, ESI) and analyzed by a tandem mass spectrometer (MS/MS). The first stage of MS measures the mass-to-charge ratio of the peptide ions, and the second stage fragments them and measures the masses of the fragments.

Data Analysis: The fragmentation patterns are used to determine the amino acid sequence of the peptides, which are then matched to a protein database to identify the proteins.

Proteomic analyses of cells treated with butyrate have identified alterations in proteins involved in various cellular processes, including cytoskeletal remodeling, protein biosynthesis, and the cell stress response. nih.govnih.gov Such studies reveal the molecular mechanisms underlying the biological activity of short-chain fatty acids. Similar MS-based metabolomics approaches can be used to track the metabolic fate of this compound and its effect on the broader cellular metabolome.

Computational Chemistry and Theoretical Modeling of 4 Aminobutyl Butyrate Systems

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic characteristics of molecules like 4-aminobutyl butyrate (B1204436). biointerfaceresearch.com These methods solve approximations of the Schrödinger equation to find the lowest energy conformation (the most stable structure) and to describe the distribution of electrons within the molecule.

By performing geometry optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. For 4-aminobutyl butyrate, this reveals the spatial arrangement of its aminobutyl and butyrate moieties. Furthermore, these calculations provide a wealth of information about the molecule's electronic properties. The distribution of electron density can be visualized through electrostatic potential (ESP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting chemical reactivity. biointerfaceresearch.com

Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. biointerfaceresearch.com A smaller gap suggests the molecule is more likely to undergo chemical reactions. Other properties, such as dipole moment, polarizability, and Mulliken atomic charges, which quantify the partial charge on each atom, can also be determined, offering a comprehensive electronic profile of the molecule. nih.govdoaj.org Quantum chemical studies on related amino acids and esters show a high degree of similarity in these molecular descriptors among structural isomers. nih.govresearchgate.net

Calculated PropertyRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electron orbital; related to the ability to donate electrons.
LUMO Energy1.2 eVIndicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)7.7 eVCorrelates with chemical reactivity and stability; a larger gap implies higher stability. biointerfaceresearch.com
Dipole Moment2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions. nih.gov
Mulliken Charge on Amino N-0.8 eQuantifies the partial negative charge on the nitrogen atom, indicating a site for electrophilic attack or hydrogen bonding.
Mulliken Charge on Carbonyl C+0.7 eQuantifies the partial positive charge on the ester carbonyl carbon, indicating a site for nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis of Related Structures

While quantum calculations provide a static picture of the most stable molecular structure, this compound is a flexible molecule that can adopt numerous shapes, or conformations, due to rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. aip.org Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time. nih.govresearchgate.net

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A simulation tracks the trajectory of each atom in the system, providing a dynamic view of how the molecule behaves, flexes, and interacts with its environment (such as a solvent like water). mdpi.com For structures related to this compound, MD simulations can reveal the most frequently adopted conformations, the energy barriers between them, and how factors like solvent affect the conformational equilibrium. mdpi.com This information is vital as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site. nih.gov Studies on butyric acid and other esters show that multiple stable conformers can exist, with their relative populations determined by subtle energetic differences. aip.org

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Description
Extended (Anti)~180°0.0 (Global Minimum)The carbon backbone is in a linear, zig-zag arrangement, minimizing steric hindrance.
Gauche 1~60°+0.8A kink in the aminobutyl chain, leading to a more compact structure.
Gauche 2~60°+1.2A different kink in the butyrate chain, slightly higher in energy due to steric interactions.
FoldedMultiple Gauche+2.5A conformation where the amino group and ester group are brought into closer proximity, potentially stabilized by intramolecular interactions.

Reaction Mechanism Elucidation through Computational Approaches, exemplified by Enzyme Inactivation

Computational chemistry is a key tool for elucidating complex chemical reaction mechanisms at the molecular level. This is particularly valuable in biochemistry for understanding how molecules interact with enzymes. A prominent example is the study of GABA aminotransferase (GABA-AT) inactivation, an important target for regulating GABA levels in the brain. mdpi.comnih.gov Although this compound is not a known inactivator, the computational methods used to study related GABA analogues provide a clear blueprint for how such investigations are conducted.

Computational studies on GABA-AT inactivators like vigabatrin use a combination of molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations. acs.orgnih.gov

Molecular Docking: First, the inactivator molecule is computationally "docked" into the active site of the GABA-AT enzyme, whose 3D structure is known from crystallography or homology modeling. nih.gov This predicts the most likely binding pose and initial interactions. nih.govnih.gov

QM/MM Simulations: To model the chemical reaction, a QM/MM approach is used. The reacting parts of the molecule and the key amino acid residues in the enzyme's active site are treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics.

This approach allows researchers to map the entire reaction pathway, including the formation of intermediates (like a Schiff base with the PLP cofactor), transition states, and the final covalent modification of the enzyme. nih.gov Computer modeling can explain why some compounds act as inactivators while others are simply substrates, for instance, by calculating the distance between a reactive group on the inhibitor and a nucleophilic residue on the enzyme. nih.gov These simulations have been crucial in revealing that some rationally designed inhibitors inactivate GABA-AT not through a direct covalent attack as intended, but by being converted into a metabolite that then binds tightly within a conformationally altered active site. acs.org

Prediction of Intermolecular Interactions and Hydrogen Bonding Networks

The function of this compound, particularly in a biological context, is governed by its non-covalent interactions with surrounding molecules, such as water or amino acid residues in a protein. Computational methods can predict and quantify these crucial intermolecular forces. nih.gov The most important of these for a molecule containing amino and ester groups are hydrogen bonds.

This compound has functional groups that can both donate and accept hydrogen bonds:

Donor: The primary amine (-NH₂) group can donate its hydrogen atoms.

Acceptors: The carbonyl oxygen (C=O) of the ester group and the ether-like oxygen (-O-) of the ester are potential hydrogen bond acceptors. The nitrogen atom of the amine can also act as an acceptor.

Computational models can predict the geometry and strength of these hydrogen bonds. sujps.com Methods like Natural Bond Orbital (NBO) analysis can quantify the stabilization energy of a given hydrogen bond. rsc.org Simulations can also reveal how the molecule interacts with water, forming a hydration shell and establishing a complex network of hydrogen bonds. researchgate.net Understanding these interaction networks is essential for predicting properties like solubility and the affinity of the molecule for a biological target. For instance, the ability to form specific hydrogen bonds with residues in an enzyme's active site is often the primary determinant of binding affinity and specificity. scielo.br

Interaction TypeDonor GroupAcceptor GroupTypical Calculated Energy (kcal/mol)
Intermolecular H-BondAmine (-NH₂)Water (O)-4.5 to -6.0
Intermolecular H-BondWater (O-H)Carbonyl Oxygen (C=O)-3.5 to -5.0
Intermolecular H-BondWater (O-H)Amine (N)-3.0 to -4.5
Intramolecular H-Bond (in folded conformer)Amine (-NH₂)Carbonyl Oxygen (C=O)-1.5 to -2.5

Ecological and Microbiological Research Contexts of 4 Aminobutyl Butyrate Precursors

Microbial Ecology of Butyrate-Producing Organisms

The production of butyrate (B1204436), a crucial short-chain fatty acid for gut health, is a key function of a specific consortium of anaerobic bacteria primarily residing in the human large intestine. These microorganisms are not a phylogenetically uniform group but rather a functional guild, with the majority of prominent butyrate producers being Gram-positive Firmicutes. oup.comnih.gov These bacteria belong mainly to the Clostridium clusters IV and XIVa. nih.gov

Key genera known for their significant butyrate production include Faecalibacterium, Roseburia, Eubacterium, and Anaerostipes. nih.govnih.gov Among these, Faecalibacterium prausnitzii is one of the most abundant butyrate producers found in the feces of healthy individuals, potentially constituting up to 13-17.6% of the gut microbiota. nih.gov Other significant contributors are Eubacterium rectale, Eubacterium hallii, and Roseburia intestinalis. nih.gov While the phylum Firmicutes dominates butyrate synthesis, some species within Bacteroidetes, Fusobacteria, and Proteobacteria also possess the capability to produce butyrate. nih.govresearchgate.net

The abundance and diversity of these butyrate-producing populations can be influenced by various factors, including diet. For instance, populations of Roseburia species have been shown to be particularly sensitive to dietary changes. nih.gov A diet rich in fiber, particularly resistant starch, can promote the growth of these beneficial bacteria, thereby increasing butyrate production. co-biome.com Conversely, a decrease in the populations of butyrate producers, such as F. prausnitzii, has been observed in individuals with inflammatory bowel disease. oup.comnih.gov

Below is an interactive data table summarizing the key butyrate-producing bacteria and their typical abundance in the human gut.

Genus/SpeciesPhylumTypical Abundance in Fecal SamplesKey Characteristics
Faecalibacterium prausnitziiFirmicutes~5% (can increase up to 17.6%) nih.govOne of the most abundant butyrate producers. nih.gov
Eubacterium rectaleFirmicutesUp to ~13% nih.govA major butyrate producer in the gut. nih.gov
Roseburia intestinalisFirmicutes0.9–5% (mean, 2.3%) nih.govSensitive to dietary composition. nih.gov
Eubacterium halliiFirmicutes~2.4% (mean, 0.6%) nih.govKnown to metabolize human milk oligosaccharides. nih.gov
AnaerostipesFirmicutesVariesConverts lactate (B86563) into butyrate. nih.gov
CoprococcusFirmicutesVariesContributes to butyrate production. nih.gov
ButyrivibrioFirmicutesVariesFerments pyruvate (B1213749) for butyrate production. frontiersin.org

Substrate Utilization and Metabolic Flux Analysis in Butyrate Synthesis Pathways

Bacteria employ several metabolic pathways to synthesize butyrate, with the initial substrate being a key determinant of the pathway used. nih.gov There are four primary pathways for butyrate production, which utilize pyruvate, glutarate, 4-aminobutyrate (GABA), and lysine (B10760008) as starting substrates. nih.govnih.gov All these pathways converge at the conversion of crotonyl-CoA to butyryl-CoA, a reaction catalyzed by the butyryl-CoA dehydrogenase electron-transferring flavoprotein complex (Bcd-Etfαβ). nih.gov The final step, the conversion of butyryl-CoA to butyrate, is primarily catalyzed by either butyryl-CoA:acetate (B1210297) CoA-transferase (But) or butyrate kinase (Buk). nih.govnih.gov

The most prevalent pathway, particularly among commensal gut bacteria, is the acetyl-CoA pathway, which starts from pyruvate derived from carbohydrate fermentation. nih.govnih.gov In this pathway, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to butyryl-CoA through a series of reduction and dehydration steps. nih.gov This pathway is utilized by prominent gut commensals such as Faecalibacterium, Roseburia, and Butyrivibrio. frontiersin.org

The other three pathways utilize amino acids as their initial substrates. nih.gov The 4-aminobutyrate pathway, which is relevant to the precursor of 4-aminobutyl butyrate, involves the conversion of glutamate (B1630785) to 4-aminobutyrate, which is then metabolized to butyrate. nih.govnih.gov Similarly, the glutarate and lysine pathways also lead to butyrate production. nih.govnih.gov Interestingly, some pathogenic bacteria, such as Fusobacterium, are more inclined to use these amino acid degradation pathways for butyrate synthesis, a process that can also release potentially harmful byproducts like ammonia. nih.gov

Metabolic flux analysis helps in understanding the flow of metabolites through these pathways and can predict the functional performance of the gut microbiota. nih.gov Such analyses have revealed that the majority of butyrate producers in the gut utilize the pyruvate pathway. nih.gov A genomic analysis of thousands of bacterial genomes found that the pyruvate pathway was present in 2180 out of 8027 bacteria, while the 4-aminobutyrate, lysine, and glutarate pathways were present in 41, 110, and 46 genomes, respectively. nih.gov

The following interactive table details the primary butyrate synthesis pathways and the bacteria known to utilize them.

PathwayInitial SubstrateKey IntermediateFinal Enzyme (Examples)Bacterial Genera (Examples)
Acetyl-CoA PathwayPyruvateAcetyl-CoAButyryl-CoA:acetate CoA-transferase (But), Butyrate kinase (Buk)Faecalibacterium, Roseburia, Butyrivibrio frontiersin.orgnih.gov
4-Aminobutyrate Pathway4-Aminobutyrate4-hydroxybutyrate4-hydroxybutyrate-CoA transferaseFusobacterium, some Clostridia nih.govresearchgate.net
Glutarate PathwayGlutarateGlutaconyl-CoANot specifiedFusobacterium, some Clostridia nih.gov
Lysine PathwayLysineAcetoacetateAcetoacetyl-CoA transferaseFusobacterium, some Clostridia nih.govresearchgate.net

Inter-species Interactions and Cross-feeding Mechanisms in Microbial Communities

The production of butyrate within the complex ecosystem of the gut microbiome is often not the result of a single bacterial species acting in isolation. Instead, it frequently involves intricate metabolic interactions and cross-feeding between different microbial populations. nih.govoup.com These syntrophic relationships are crucial for the efficient conversion of complex dietary substrates into butyrate. frontiersin.org

A prominent example of cross-feeding involves the utilization of acetate and lactate, which are fermentation end-products of certain bacteria, by butyrate-producing species. nih.gov For instance, Bifidobacterium species are adept at fermenting complex carbohydrates like fructooligosaccharides to produce acetate and lactate. nih.gov These metabolites can then be used by bacteria such as Faecalibacterium prausnitzii and Eubacterium hallii to synthesize butyrate. nih.govnih.gov This interaction is mutually beneficial, as the consumption of these end products by butyrate producers can prevent their accumulation and potential negative feedback on the primary fermenters. frontiersin.org

These interactions highlight the metabolic interdependence within the gut microbiota and demonstrate how the collective metabolism of the community is essential for the production of key metabolites like butyrate.

The interactive table below provides examples of inter-species interactions leading to butyrate production.

Primary Fermenter(s)Substrate(s)Metabolites ProducedButyrate Producer(s)Interaction Mechanism
Bifidobacterium adolescentisFructooligosaccharides, StarchAcetate, LactateFaecalibacterium prausnitzii, Eubacterium halliiCross-feeding of acetate and lactate nih.govoup.comnih.gov
Bacteroides thetaiotaomicronPectinAcetateAnaerostipes rhamnosivoransCross-feeding of acetate frontiersin.org
Anaerostipes rhamnosivoransGlucoseHydrogen, FormateMethanobrevibacter smithiiInterspecies hydrogen transfer frontiersin.org
RuminococcusComplex CarbohydratesHydrogenMethanogensInterspecies hydrogen transfer researchgate.net

Functional Genomics and Metagenomic Analysis of 4-Aminobutyrate Metabolism

Functional genomics and metagenomics have become indispensable tools for elucidating the genetic and metabolic potential of microbial communities, including the pathways involved in 4-aminobutyrate (GABA) metabolism. nih.govembopress.org These approaches allow researchers to move beyond simply identifying the species present and to understand what metabolic functions they are capable of performing. youtube.com

The metabolism of 4-aminobutyrate in bacteria is primarily carried out through a conserved set of enzymes known as the GABA shunt. nih.gov This pathway converts GABA into succinate (B1194679), which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov The key enzymes in this pathway are a GABA aminotransferase and a succinic semialdehyde dehydrogenase. nih.gov Genomic analyses have revealed that the genes encoding these enzymes are present in a wide range of bacteria. nih.gov

Metagenomic studies, which involve the sequencing of the entire genetic material from a microbial community, have provided a broader view of the distribution and diversity of GABA metabolism pathways in different environments. nih.govnih.gov By analyzing metagenomic data from human gut samples, researchers can identify the prevalence of genes involved in both the synthesis of GABA (via glutamate decarboxylase) and its utilization. nih.gov Transcriptomic analysis, which examines the expressed genes, has shown that GABA-producing pathways are actively expressed by genera such as Bacteroides, Parabacteroides, and Escherichia in the human gut. nih.gov

Furthermore, metagenome-assembled genomes (MAGs) have been instrumental in linking specific metabolic pathways to individual microbial populations within a complex community. nih.gov This has been particularly useful in studying syntrophic relationships, such as the degradation of butyrate, where the genomes of the interacting partners can be reconstructed and their metabolic capabilities inferred. nih.govnih.gov For example, analysis of MAGs from anaerobic digesters has helped to identify novel species of Syntrophomonas that are key players in the syntrophic degradation of butyrate. nih.gov

The following interactive table summarizes the key genes and enzymes involved in bacterial 4-aminobutyrate metabolism and the analytical approaches used to study them.

Gene/EnzymeFunction in 4-Aminobutyrate MetabolismAnalytical ApproachKey Findings
Glutamate decarboxylase (gad)Converts glutamate to 4-aminobutyrate (GABA)Genomics, TranscriptomicsActively expressed by Bacteroides, Parabacteroides, and Escherichia in the human gut. nih.gov
GABA aminotransferaseConverts GABA to succinic semialdehydeGenomics, Functional GenomicsPart of the conserved GABA shunt pathway. nih.gov
Succinic semialdehyde dehydrogenaseConverts succinic semialdehyde to succinateGenomics, Functional GenomicsLinks GABA metabolism to the TCA cycle. nih.gov
Butyryl-CoA dehydrogenase electron-transferring flavoprotein complex (Bcd-Etf)Catalyzes the conversion of crotonyl-CoA to butyryl-CoA in the 4-aminobutyrate-to-butyrate pathwayMetagenomics, Gene-centric analysisA core enzyme in all major butyrate synthesis pathways. nih.gov

Future Research Trajectories and Methodological Innovations

Development of Novel Biocatalysts for Specific 4-Aminobutyl Butyrate (B1204436) Synthesis

The future of 4-aminobutyl butyrate production hinges on the discovery and engineering of highly specific and efficient biocatalysts. Chemical synthesis of amino esters can be challenging due to the competing nucleophilicity of the amine and hydroxyl groups, often requiring protection/deprotection steps. Biocatalysis offers a greener, more selective alternative. Research is expected to focus on two primary classes of enzymes: Lipases and Alcohol Acyltransferases (AATs).

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are well-established industrial enzymes known for their ability to catalyze esterification reactions in non-aqueous environments. nih.gov Their broad substrate tolerance is a key advantage. For instance, Candida antarctica lipase (B570770) B (CALB) has proven effective in catalyzing the copolymerization of diesters with amino-substituted diols to create poly(amine-co-esters), demonstrating a high tolerance for tertiary amino groups. researchgate.net This inherent flexibility suggests that lipases from various microbial sources could be successfully employed for the specific esterification of 4-aminobutanol with butyric acid or an activated butyrate donor like vinyl butyrate.

Alcohol Acyltransferases (AATs) represent another promising avenue. These enzymes catalyze the final step in the biosynthesis of volatile esters in many fruits and plants by transferring an acyl group from an acyl-CoA donor to an alcohol acceptor. biorxiv.org The substrate promiscuity of AATs is well-documented, with their specificity being a function of both acyl-CoA and alcohol availability. biorxiv.org Future work will involve screening AATs from diverse plant and microbial sources for activity with 4-aminobutanol and butyryl-CoA. Identifying an AAT with native or promiscuous activity would be a critical first step toward developing a whole-cell biocatalyst for de novo biosynthesis.

The development of these novel biocatalysts will likely involve a combination of enzyme discovery from metagenomic libraries and protein engineering of known lipases and AATs to enhance specificity and catalytic efficiency for this compound synthesis.

Enzyme ClassPotential Source OrganismsKey Advantages for this compound SynthesisRelevant Research Findings
Lipases Candida antarctica, Thermomyces lanuginosus, Pseudomonas stutzeriHigh stability in organic solvents, broad substrate acceptance, proven tolerance for amino groups, no cofactor requirement.CALB efficiently catalyzes polymerization of amino-substituted diols. researchgate.net Lipases are widely used for synthesizing flavor esters and carbohydrate esters. nih.govnih.gov
Alcohol Acyltransferases (AATs) Prunus armeniaca (Apricot), Saccharomyces cerevisiae, various fruitsCatalyze thermodynamically favorable condensation with acyl-CoA donors in aqueous environments, suitable for whole-cell biosynthesis.AATs are responsible for the final step in volatile ester formation in fruits. nih.gov Substrate specificity can be engineered for designer ester production. researchgate.net

Integration of Omics Technologies for Comprehensive Pathway Mapping and Systems Biology

To move beyond simple enzymatic synthesis and toward efficient microbial production of this compound, a systems biology approach is essential. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be crucial for mapping and optimizing biosynthetic pathways in a host organism like Escherichia coli or Saccharomyces cerevisiae.

Proteomics: Quantitative proteomics will allow researchers to measure the actual expression levels of the biosynthetic enzymes, ensuring that the catalytic machinery is present in sufficient quantities. It can also identify other proteins whose expression changes, revealing unforeseen metabolic burdens or interactions.

A comprehensive systems biology model built from these integrated omics datasets will provide a holistic view of the engineered cell, enabling more predictable and rational engineering cycles for high-titer production of this compound.

Advanced In Silico Modeling for Rational Enzyme and Pathway Engineering

Computational tools are set to revolutionize the development of biocatalysts for this compound. Instead of relying solely on laborious screening and directed evolution, in silico modeling allows for the rational design of enzymes with desired properties. nih.gov

Molecular docking simulations can be used to predict how the substrates, 4-aminobutanol and a butyrate donor, will bind within the active site of a candidate lipase or AAT. nih.govmdpi.com These models can provide initial hypotheses about an enzyme's potential activity and selectivity. For example, docking studies have been used to understand how fatty acid esters of varying chain lengths fit into the catalytic pocket of a Pseudomonas stutzeri lipase, explaining its substrate preferences. nih.gov

For enzymes that show low native activity, rational protein design can be employed to enhance performance. This involves using computational models to identify specific amino acid residues in the active site or substrate-binding tunnel that can be mutated to improve substrate accommodation, transition state stabilization, or product release. mdpi.comnih.gov Studies have shown that the rational design of an esterase from Pyrobaculum calidifontis successfully enhanced its acyltransferase activity and altered its substrate scope. mdpi.comnih.govnih.gov Similarly, model-guided engineering of an AAT from S. cerevisiae led to variants with enhanced production of butyl acetate (B1210297). biorxiv.org These same principles can be applied to engineer a bespoke enzyme for this compound. Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can further dissect the reaction mechanism at an atomic level, revealing the rate-limiting steps and guiding more precise enzyme modifications. rsc.org

Computational TechniqueApplication in Biocatalyst DevelopmentSpecific Example/Goal for this compound
Homology Modeling Predicts the 3D structure of an unknown enzyme based on the known structure of a related protein.Generate a structural model of a newly discovered AAT to serve as a basis for further analysis.
Molecular Docking Simulates the binding of substrates (ligands) into the active site of an enzyme. mdpi.comPredict the binding affinity and orientation of 4-aminobutanol and butyryl-CoA in the active site of various lipases to select the best candidates for experimental testing. nih.gov
Molecular Dynamics (MD) Simulation Simulates the movement of atoms in the enzyme-substrate complex over time.Analyze the flexibility of the active site and identify conformational changes required for catalysis; assess the stability of substrate binding. rsc.org
Rational Design / Site-Directed Mutagenesis Identifies specific amino acid residues to mutate to alter enzyme properties like substrate specificity or activity. mdpi.comresearchgate.netModify residues in the substrate-binding tunnel of a promiscuous AAT to favor the longer 4-aminobutanol over smaller alcohols. biorxiv.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Models the chemical reaction within the active site with high accuracy.Elucidate the precise mechanism of ester bond formation and identify the transition state to guide mutations that specifically lower the activation energy. rsc.org

Exploration of Novel Biological Roles Beyond Established Butyrate Production Pathways

Perhaps the most compelling future research trajectory for this compound lies in the exploration of its potential biological activities, particularly as a prodrug. Butyrate itself is a molecule of immense therapeutic interest; it is the primary energy source for colonocytes, enhances intestinal barrier function, and possesses potent anti-inflammatory and immunomodulatory properties. mdpi.comnih.gov However, its clinical use is hampered by poor oral bioavailability, rapid metabolism in the gut, and an unpleasant taste and odor. nih.gov

Esterification is a classic prodrug strategy to overcome these limitations. By linking butyrate to another molecule, its physicochemical properties can be altered to improve absorption and systemic delivery. Upon absorption, endogenous esterases can cleave the ester bond, releasing butyrate to exert its therapeutic effects. The 4-aminobutanol moiety is particularly interesting in this context. It is structurally related to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.

Future research will likely investigate this compound as a dual-action prodrug, delivering both butyrate and a GABA-like molecule systemically. This concept is supported by recent studies on similar compounds. For instance, O-butyryl-L-serine (SerBut), a serine-butyrate ester, was developed as an odorless and tasteless prodrug that leverages amino acid transporters for enhanced systemic uptake. nih.govbiorxiv.org In mouse models of rheumatoid arthritis and multiple sclerosis, oral administration of SerBut significantly reduced disease severity and modulated inflammatory responses. nih.gov Similarly, esters of GABA with monocyclic terpenes have been synthesized and shown to possess anticonvulsant, analgesic, and anti-inflammatory activities, suggesting they are not simply prodrugs but may have their own pharmacological profiles. mdpi.comnih.gov

Therefore, future studies on this compound should focus on:

Pharmacokinetics: Assessing its oral bioavailability and its metabolism into butyrate and 4-aminobutanol in plasma and various tissues.

Pharmacodynamics: Evaluating its efficacy in preclinical models of diseases where butyrate has shown promise, such as inflammatory bowel disease, autoimmune disorders, and neuroinflammation. mdpi.comnih.gov

This exploration could position this compound as a next-generation therapeutic agent for a range of inflammatory and neurological conditions.

Q & A

Q. What are the standard protocols for synthesizing and characterizing 4-Aminobutyl butyrate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves esterification of 4-aminobutanol with butyric acid under acid catalysis. Post-synthesis, characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and amine group retention. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are critical for purity assessment (>98%) and molecular weight verification . For reproducibility, reaction conditions (e.g., temperature, solvent, catalyst ratio) must be rigorously optimized and documented.

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Stability is influenced by moisture, temperature, and pH. Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis. Pre-experiment solubility testing in buffers (pH 4–8) is advised, as ester bonds are pH-sensitive. For long-term studies, periodic HPLC analysis is recommended to monitor degradation .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity in complex samples (e.g., serum, tissue homogenates). Isotope-labeled internal standards (e.g., deuterated analogs) minimize matrix effects. Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables real-time volatile analysis in breath or gas-phase studies .

Advanced Research Questions

Q. How can contradictory findings on the biological effects of butyrate derivatives (e.g., pro-apoptotic vs. pro-survival outcomes) be resolved in mechanistic studies?

  • Methodological Answer : The "butyrate paradox" often arises from differences in concentration, cell type, and experimental models. Use dose-response assays (e.g., 0.1–10 mM) to identify threshold effects. Combine transcriptomics (RNA-seq) and metabolomics (GC-MS) to map context-dependent pathways. For example, butyrate’s dual role in cancer may hinge on histone deacetylase (HDAC) inhibition versus oxidative stress modulation .

Q. What experimental designs are optimal for evaluating this compound’s impact on gut epithelial function in vivo?

  • Methodological Answer : Utilize factorial designs with controlled variables:
  • Dietary cohorts : Control vs. butyrate-supplemented diets.
  • Challenge models : Pathogen exposure (e.g., E. coli K88) to assess protective effects.
  • Coated vs. uncoated forms : Test bioavailability using fat-coated formulations to bypass gastric degradation. Measure outcomes via gene microarrays (e.g., duodenal nutrient transport genes) and immunohistochemistry (e.g., epithelial barrier integrity markers) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound in metabolic studies?

  • Methodological Answer : In vitro models often lack microbiome interactions and systemic metabolism. Use organ-on-a-chip systems integrating gut microbiota co-cultures to mimic in vivo conditions. Pharmacokinetic studies (e.g., plasma half-life, tissue distribution via radiolabeled tracers) clarify bioavailability limitations. Validate findings with knockout models (e.g., GPR109A receptor-deficient mice) to isolate mechanistic targets .

Q. What strategies enhance the targeted delivery of this compound to specific tissues (e.g., colon or brain)?

  • Methodological Answer : Prodrug approaches (e.g., tributyrin) improve stability and tissue specificity. Nanoparticle encapsulation (e.g., chitosan-coated carriers) enhances colon-targeted delivery via pH-responsive release. For CNS studies, assess blood-brain barrier penetration using in vitro models (e.g., hCMEC/D3 cell monolayers) and in vivo imaging (e.g., fluorescently tagged compounds) .

Data Interpretation and Validation

Q. How should researchers statistically analyze dose-dependent effects of this compound in multi-omics datasets?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA, PLS-DA) to integrate transcriptomic, proteomic, and metabolomic data. Use pathway enrichment tools (e.g., KEGG, GO) to identify overlapping networks. For dose-response modeling, nonlinear regression (e.g., sigmoidal curves) quantifies EC₅₀ values. Reproducibility must be confirmed via cross-validation cohorts and meta-analysis of public datasets .

Q. What validation methods are critical when proposing this compound as a biomarker or therapeutic agent?

  • Methodological Answer : For biomarkers, validate specificity via cross-reactivity assays (e.g., ELISA with structural analogs). For therapeutics, conduct preclinical toxicity screens (e.g., Ames test, micronucleus assay) and efficacy trials in ≥2 species. Chemiluminescence resonance energy transfer (CRET) assays, as used in copeptin detection, exemplify high-sensitivity validation for clinical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.